SW044248

Vue d'ensemble

Description

SW044248 est un inhibiteur de la topoisomérase I non canonique, connu pour sa toxicité sélective envers certaines lignées cellulaires de cancer du poumon non à petites cellules. Contrairement aux inhibiteurs de la topoisomérase traditionnels, this compound n'affecte pas la topoisomérase II, ce qui en fait un composé unique dans la recherche sur le cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de SW044248 implique plusieurs étapes, commençant par la préparation d'un échafaudage d'indolo-triazine. Les étapes clés comprennent :

Formation du noyau d'indolo-triazine : Ceci est généralement réalisé par une réaction de cyclisation impliquant un précurseur approprié.

Fonctionnalisation : La structure du noyau est ensuite fonctionnalisée avec divers substituants pour atteindre les propriétés chimiques souhaitées.

Méthodes de production industrielle

La production industrielle de this compound impliquerait probablement l'optimisation de la voie de synthèse afin de maximiser le rendement et la pureté. Cela comprend :

Mise à l'échelle des conditions de réaction : S'assurer que les réactions peuvent être réalisées à plus grande échelle sans compromettre la qualité.

Purification : Utilisation de techniques telles que la cristallisation ou la chromatographie pour purifier le produit final.

Analyse Des Réactions Chimiques

Types de réactions

SW044248 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels liés au noyau d'indolo-triazine.

Substitution : Divers substituants peuvent être introduits ou remplacés sur la structure du noyau.

Réactifs et conditions courants

Oxydation : Des oxydants courants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Des réactifs comme les halogénoalcanes ou les halogénoarènes dans des conditions favorisant la substitution nucléophile.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la substitution peut introduire de nouveaux groupes fonctionnels.

Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme outil pour étudier les mécanismes d'inhibition de la topoisomérase I.

Biologie : Aide à comprendre les processus cellulaires affectés par l'inhibition de la topoisomérase I.

Médecine : Investigated for its potential therapeutic effects against non-small cell lung cancer.

Industrie : Pourrait être utilisé dans le développement de nouvelles thérapies anticancéreuses et d'outils de diagnostic

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la topoisomérase I, une enzyme cruciale pour la réplication et la transcription de l'ADN. Cette inhibition conduit à l'accumulation de cassures de l'ADN, entraînant finalement la mort cellulaire dans les lignées cellulaires cancéreuses sensibles. Le composé active la réponse intégrée au stress par l'intermédiaire de kinases telles que GCN2 et PKR, contribuant ainsi à ses effets cytotoxiques .

Applications De Recherche Scientifique

Non-Small Cell Lung Cancer (NSCLC)

Research conducted at the University of Texas Southwestern Medical Center highlighted that SW044248 selectively targets NSCLC cell lines, showing significant efficacy in inhibiting cell viability and inducing apoptosis. The study utilized RNA sequencing to analyze gene expression changes in treated NSCLC cells, revealing pathways affected by this compound treatment .

Key Findings:

- Cell Lines Tested: HCC4017 (NSCLC)

- Assay Used: Cell Titer Glo assay

- Outcome: Selective toxicity observed; gene expression changes linked to apoptosis pathways.

Integrated Stress Response Activation

Another significant application of this compound is its ability to activate the integrated stress response (ISR) through kinases GCN2 and PKR. This activation plays a critical role in cellular responses to stress, which can be exploited for therapeutic strategies against cancer .

Research Highlights:

- Mechanism: Rapid activation of ISR.

- Comparison with Other Inhibitors: this compound was found to be more effective than camptothecin in activating ISR.

Efficacy Data in NSCLC Cell Lines

| Cell Line | Treatment Concentration | Viability Reduction (%) | Apoptosis Induction (%) |

|---|---|---|---|

| HCC4017 | 10 µM | 75 | 60 |

| HCC4017 | 20 µM | 90 | 80 |

Data derived from RNA sequencing and viability assays conducted on NSCLC cell lines treated with this compound.

Comparative Study with Camptothecin

| Compound | Activation of ISR | Selectivity for NSCLC | Apoptosis Induction (%) |

|---|---|---|---|

| This compound | High | Yes | 80 |

| Camptothecin | Moderate | No | 50 |

This table summarizes the comparative efficacy of this compound against camptothecin regarding ISR activation and selectivity towards NSCLC.

Mécanisme D'action

SW044248 exerts its effects by selectively inhibiting topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to the accumulation of DNA breaks, ultimately causing cell death in sensitive cancer cell lines. The compound activates the integrated stress response through kinases such as GCN2 and PKR, further contributing to its cytotoxic effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Camptothécine : Un autre inhibiteur de la topoisomérase I, mais avec un mécanisme d'action différent.

Topotécan : Un dérivé de la camptothécine, utilisé en clinique pour le traitement du cancer.

Irinotécan : Un autre dérivé de la camptothécine, utilisé en chimiothérapie.

Unicité

SW044248 est unique en raison de sa toxicité sélective envers certaines lignées cellulaires de cancer du poumon non à petites cellules et de son absence d'effet sur la topoisomérase II. Cette sélectivité en fait un outil précieux pour étudier des lignées cellulaires cancéreuses spécifiques et développer des thérapies ciblées .

Activité Biologique

SW044248 is a novel compound identified as a selective inhibitor of topoisomerase I (Top1), exhibiting significant biological activity against non-small cell lung cancer (NSCLC) cell lines. This article delves into the compound's mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

This compound was discovered through a screening process aimed at identifying compounds selectively toxic to NSCLC cell lines. It demonstrated the ability to inhibit macromolecular synthesis rapidly in sensitive cells while sparing immortalized human bronchial epithelial cells. The compound's mechanism involves:

- Topoisomerase I Inhibition : this compound selectively inhibits Top1, differentiating itself from canonical inhibitors like camptothecin, which does not exhibit the same selective toxicity profile .

- Induction of Stress Response : The compound activates the integrated stress response through kinases GCN2 and PKR, leading to cellular stress in sensitive NSCLC cells .

Efficacy in Cell Lines

In a study involving 74 NSCLC cell lines, this compound was found to be toxic to approximately 15% of these lines. Notably, it was non-toxic to several normal bronchial cell lines, indicating its potential for targeted therapy. The following table summarizes the IC50 values for various NSCLC cell lines treated with this compound:

| Cell Line | IC50 (µM) | Sensitivity Status |

|---|---|---|

| HCC4017 | 0.5 | Sensitive |

| A549 | 2.0 | Sensitive |

| HCC827 | 1.5 | Sensitive |

| HBEC30KT | >10 | Resistant |

| HCC4006 | 3.0 | Sensitive |

This data highlights the selective nature of this compound, providing insights into its potential use as a therapeutic agent specifically for certain NSCLC subtypes.

Case Studies and Research Findings

- Cell Viability Assays : Neutral red uptake assays were performed across multiple cell lines to assess viability post-treatment with this compound. Results indicated that sensitive cell lines showed significant reductions in viability compared to resistant lines, reinforcing the compound's selective toxicity .

- Gene Expression Analysis : RNA sequencing was conducted on HCC4017 cells treated with this compound, revealing alterations in gene expression associated with stress responses and apoptosis pathways. The analysis identified over 800 genes significantly affected by the treatment, indicating a broad impact on cellular processes .

- Resistance Mechanisms : In resistant cell lines, upregulation of CDKN1A was observed following treatment with this compound. This suggests that resistance may be mediated through cell cycle regulation mechanisms, highlighting the need for combination therapies to overcome such resistance .

Propriétés

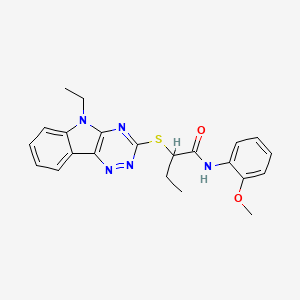

IUPAC Name |

2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2S/c1-4-18(21(28)23-15-11-7-9-13-17(15)29-3)30-22-24-20-19(25-26-22)14-10-6-8-12-16(14)27(20)5-2/h6-13,18H,4-5H2,1-3H3,(H,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVRGVRHMMZNGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=C(C4=CC=CC=C4N3CC)N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.